N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide
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Overview
Description
N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a hydroxy group and a phenyl group, as well as a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the hydroxy and phenyl groups: The hydroxy and phenyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the but-2-ynamide moiety: The but-2-ynamide moiety can be synthesized through a Sonogashira coupling reaction between an alkyne and an aryl halide.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and solvents, such as acetonitrile, can enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitro groups (NO₂)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alkenes or alkanes
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxy group can form hydrogen bonds with target proteins, while the phenyl and but-2-ynamide moieties can engage in hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide can be compared with similar compounds such as:
N-(4-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-Hydroxy-3-methoxyphenyl)but-2-ynamide: Similar structure with an additional methoxy group, which may alter its chemical reactivity and biological activity.
N-(4-Hydroxy-4-phenylcyclohexyl)acetamide: Similar structure but with an acetamide moiety instead of but-2-ynamide, which may affect its solubility and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions and interact with different molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(4-hydroxy-4-phenylcyclohexyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-6-15(18)17-14-9-11-16(19,12-10-14)13-7-4-3-5-8-13/h3-5,7-8,14,19H,9-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGOEWLYPGCFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(CC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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